Product packaging for Bisdeoxycoelenterazine(Cat. No.:)

Bisdeoxycoelenterazine

Cat. No.: B14779409
M. Wt: 390.5 g/mol
InChI Key: DZBYWVNMRGJTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Luciferin (B1168401) Analog in Biochemical Systems

Bisdeoxycoelenterazine (BDC) is a synthetic analog of the natural luciferin coelenterazine (B1669285). nih.gov It serves as a substrate for Renilla luciferase (RLuc) and its mutants, which are commonly used as reporter enzymes in various biochemical assays. nih.gov The primary significance of this compound lies in its application in Bioluminescence Resonance Energy Transfer (BRET) assays. nih.govmonash.edu

BRET is a powerful technique used to study protein-protein interactions in living cells. monash.edu It relies on the non-radiative transfer of energy from a light-emitting donor molecule (a luciferase) to a fluorescent acceptor molecule (a fluorescent protein). nih.gov This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), a distance that is characteristic of direct molecular interactions. benchsci.com

This compound is the substrate utilized in the BRET2 system. nih.gov The key advantage of the BRET2 system is the significant spectral separation between the emission peak of the Renilla luciferase donor and the excitation peak of the green fluorescent protein (GFP) acceptor. nih.gov This large separation results in a higher signal-to-background ratio compared to other BRET systems, such as BRET1. nih.gov

Historical Context of its Application in Bioluminescent Assays

The development and application of BRET assays have provided invaluable insights into cellular processes. Initially developed to investigate the interactions of circadian clock proteins, the use of BRET has expanded to a wide array of biological studies. benchsci.com These include the study of G protein-coupled receptor (GPCR) oligomerization and activation, tyrosine kinase receptor activation, and apoptosis. monash.edubenchsci.com

Despite its superior spectral resolution, the BRET2 system, which relies on this compound, has faced challenges that have limited its widespread adoption compared to the BRET1 system. nih.gov A primary limitation has been the poor quantum yield and the very rapid decay kinetics of the light signal produced from the oxidation of this compound. nih.gov This rapid decay restricts the window for stable signal detection to only a few seconds.

To address this limitation, researchers have focused on developing derivatives of this compound. nih.govacs.org By introducing protecting groups at the carbonyl group of the imidazopyrazinone moiety, the rate of the bioluminescent reaction can be slowed down, resulting in a more sustained light signal. nih.gov This improvement significantly enhances the utility of BRET2 assays, allowing for real-time imaging of protein-protein interactions with an improved signal-to-background ratio. nih.gov

Structural Relationship and Distinctive Features within Imidazo[1,2-a]pyrazinone Luciferins

This compound belongs to the imidazo[1,2-a]pyrazin-3-one family of luciferins, which are characterized by a common core structure. researchgate.netnih.govrsc.org This family includes the well-known natural luciferin, coelenterazine, which is found in many marine organisms. nih.govresearchgate.net The imidazopyrazinone backbone is the fundamental light-emitting component of these molecules. nih.gov

The distinctive feature of this compound, as its name suggests, is the absence of two hydroxyl groups that are present in coelenterazine. This structural modification is responsible for its unique bioluminescent properties when it interacts with Renilla luciferase, particularly the spectral characteristics that are advantageous for BRET2 assays. nih.gov

The development of various synthetic routes to produce coelenterazine and its analogs, including this compound, has been crucial for advancing bioluminescence-based investigations. nih.govresearchgate.net These synthetic efforts not only provide a supply of these essential reagents but also enable the creation of novel analogs with improved properties, such as enhanced stability and altered emission wavelengths, further expanding the toolkit available for biological research. nih.govnih.gov

FeatureBRET1BRET2
Luciferase Donor Renilla luciferase (RLuc)Renilla luciferase (RLuc)
Luciferin Substrate Coelenterazine hThis compound
Acceptor Yellow Fluorescent Protein (YFP)Green Fluorescent Protein (GFP)
Spectral Separation Poor (~45-55 nm)Good (~115 nm)
Signal Intensity StrongLow
Signal Duration LongShort
Primary Use BRET saturation assaysScreening assays requiring high signal-to-noise

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N3O+ B14779409 Bisdeoxycoelenterazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20N3O+

Molecular Weight

390.5 g/mol

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-4-ium-3-one

InChI

InChI=1S/C26H20N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18H,16-17H2/q+1

InChI Key

DZBYWVNMRGJTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Derivative Design of Bisdeoxycoelenterazine

Chemical Synthesis Pathways of the Core Compound

The synthesis of the bisdeoxycoelenterazine core is a multi-step process that relies on the careful construction of its constituent heterocyclic rings.

Key Precursors and Reaction Schemes

The fundamental approach to synthesizing this compound involves the condensation of two key precursors: an aminopyrazine derivative and a substituted acetone (B3395972) molecule. Specifically, the synthesis of the this compound core is achieved by coupling 2-amino-3-benzyl-5-phenylpyrazine with 1,1-diethoxy-3-phenylacetone. wikipedia.org

The synthesis of the crucial precursor, 2-amino-3-benzyl-5-phenylpyrazine, can be accomplished through various routes. One effective method involves the condensation of p-hydroxyphenylglyoxal aldoxime with α-aminophenylpropiononitrile in the presence of titanium tetrachloride (TiCl4) in pyridine. This is followed by the reduction of the resulting N-oxide with a zinc-acetic acid (Zn-AcOH) system in dichloromethane (B109758) (CH2Cl2) to yield the desired aminopyrazine. researchgate.net

Scheme 1: General Synthesis of this compound Core

Generated code

In this reaction, the amino group of the pyrazine (B50134) precursor attacks one of the carbonyl groups of the acetone derivative, leading to a cyclization reaction that forms the central imidazopyrazinone ring system characteristic of this compound.

Optimization of Synthetic Yields

Further optimization can be explored through:

Catalyst Selection: Investigating different Lewis acids or other catalysts for the condensation step could potentially improve reaction rates and yields.

Solvent Effects: The polarity and aprotic or protic nature of the solvent can significantly influence the reaction kinetics and equilibrium. A systematic study of various solvents may lead to improved yields.

Temperature and Reaction Time: Careful control of the reaction temperature and duration is essential to ensure complete reaction while minimizing the formation of byproducts.

Design and Synthesis of this compound Derivatives

The modification of the this compound core structure allows for the fine-tuning of its chemical and physical properties, such as solubility, stability, and bioluminescent characteristics.

Strategies for Functional Group Modification

To enhance the utility of this compound in biological systems, particularly for live-cell imaging, researchers have employed protecting group chemistry at the imidazopyrazinone moiety. The introduction of protecting groups can improve the stability of the molecule and allow for controlled activation.

One strategy involves the protection of the carbonyl group of the imidazopyrazinone ring. This has been achieved through the synthesis of several derivatives, including:

Acetyl this compound

O-Boc-bisdeoxycoelenterazine

Acetoxymethyl this compound

Pivaloyloxymethyl this compound wikipedia.org

The synthesis of these derivatives typically involves the reaction of the parent this compound with the corresponding acyl chloride or anhydride. These protecting groups can be designed to be cleaved by intracellular enzymes, releasing the active this compound molecule at the desired location and time.

Modifications at the C-6 and C-8 positions of the imidazopyrazinone core have been a key strategy for developing novel coelenterazine (B1669285) analogs with altered bioluminescent properties. These substitutions can influence the emission wavelength and quantum yield.

The synthesis of asymmetrically substituted imidazopyrazinones can be achieved using organozinc reagents, which selectively attack the 6-position of a dibromopyrazine precursor. illinois.edu Another powerful tool for introducing aryl groups at these positions is the Stille coupling reaction, which utilizes tributyltin compounds to cross-couple with a 2-amino-5-bromopyrazine (B17997) precursor. illinois.edu This method offers good to moderate yields for the synthesis of 2-amino-5-arylpyrazines, which are key intermediates for coelenterazine analogs.

More recently, a series of novel coelenterazine analogues with various substituents at the C-2, C-6, and C-8 positions of the imidazopyrazinone core have been synthesized and their properties investigated. nih.gov These studies have demonstrated that the nature of the substituent at the C-6 position is of considerable importance for the bioluminescent properties of the resulting photoprotein. nih.gov

Synthesis of Caged this compound Pro-substrates

The development of "caged" this compound (BDC) pro-substrates involves the introduction of protecting groups at a key reaction site to render the molecule temporarily inactive. This strategy aims to control the timing and location of the bioluminescent reaction. The primary site for modification is the carbonyl group of the imidazopyrazinone core, which is essential for the oxidation reaction that produces light. nih.gov By attaching a protective "caging" group, the molecule can be delivered to a specific environment, such as the interior of a cell, where the cage is removed by endogenous enzymes, thereby activating the substrate and initiating the luminescent signal. nih.gov

This approach transforms BDC into a pro-substrate that is activated by cellular machinery, most commonly esterases. nih.gov The synthesis of these caged derivatives has been accomplished by introducing various ester protective groups. For instance, derivatives bearing acetate (B1210297), propionate, and butyrate (B1204436) esters have been successfully synthesized. nih.gov The stability of these caged compounds is a critical factor; studies have shown that the rate of hydrolysis can be tuned by altering the length of the aliphatic chain of the ester group. nih.gov For example, the acetate derivative was found to be the most stable, with a half-life of 24 days in dimethylsulfoxide (DMSO). nih.gov

The general principle is that once inside a cell, esterases cleave the protective group, releasing the active BDC molecule, which can then be oxidized by a luciferase enzyme to produce light. nih.gov This enzymatic de-caging process allows for a more sustained and controlled light output compared to the rapid flash of the parent compound.

Table 1: Caged this compound Derivatives and Their Properties

The following is an interactive table. Click on the headers to sort the data.

Derivative Name Caging Group Key Finding
Acetyl this compound Acetyl Provides a delay in the luminescent signal. nih.gov
O-Boc-bisdeoxycoelenterazine Tert-butyloxycarbonyl (Boc) Acts as a caged substrate. nih.gov
Acetoxymethyl bis-deoxycoelenterazine Acetoxymethyl (AM) Delays the maximum light signal by approximately 5 minutes compared to the parent BDC. nih.gov
Pivaloyloxymethyl this compound Pivaloyloxymethyl (POM) The bulky tert-butyl group results in the slowest bioluminescent reaction and the most delayed signal. nih.gov
Propionate ester derivative Propionate Synthesized and evaluated for hydrolytic stability. nih.gov

Preparation of Chiral this compound Analogs

The synthesis of chiral analogs of coelenterazine derivatives provides powerful tools for probing the three-dimensional structure of substrate-binding sites in photoproteins and luciferases. While specific synthetic routes for chiral this compound are not extensively detailed in the provided literature, methods for closely related analogs, such as chiral deaza-coelenterazine, illustrate the principles involved. nih.gov Deaza-analogs, where a nitrogen atom in the core structure is replaced, can be synthesized as specific stereoisomers to study their differential interactions with enzymes. nih.gov

For example, the preparation of chiral deaza-coelenterazine ((R)-daCTZ and (S)-daCTZ) and its derivatives has been described. nih.gov These syntheses allow for the investigation of how the specific chirality of the substrate affects its ability to bind to and regenerate a photoprotein like aequorin. nih.gov In these studies, it was found that the (S)-isomers of deaza-analogs acted as strong inhibitors of aequorin regeneration, indicating they can form stable complexes with the apoprotein and effectively probe the binding site. nih.gov The preparation of these chiral analogs often involves stereoselective synthetic steps or the separation of enantiomers using chiral chromatography. The insights gained from these chiral probes are invaluable for understanding the precise molecular interactions that govern bioluminescence.

Impact of Chemical Modifications on Luminescent Characteristics

Chemical modifications to the this compound structure, particularly the caging strategies discussed previously, have a profound impact on its luminescent characteristics. The primary goal of these modifications is to alter the kinetics of the light-producing reaction, shifting it from a brief, intense flash to a prolonged, stable glow, which is more suitable for many biological imaging applications. nih.gov

Research has demonstrated a clear correlation between the nature of the caging group and the resulting luminescent profile. nih.gov

Acetoxymethyl-BDC : This derivative produced a maximum light signal approximately 5 minutes later than the unmodified BDC, followed by a slow decay. nih.gov

Pivaloyloxymethyl-BDC : The presence of a bulky tert-butyl group in this derivative caused an even greater retardation of the enzymatic cleavage, leading to the slowest and most sustained bioluminescent reaction among the tested compounds. nih.gov

These findings highlight how chemical modifications can be rationally designed to fine-tune the luminescent properties of this compound, creating tailored substrates for improved performance in bioluminescence resonance energy transfer (BRET) assays and live-cell imaging. nih.govnih.gov

Table 2: Impact of Caging on this compound Luminescence Kinetics

The following is an interactive table. Click on the headers to sort the data.

Compound Modification Effect on Luminescence
This compound (BDC) None (Parent Compound) Produces an intense, exponentially decaying light signal with fast kinetics. nih.gov
Acetoxymethyl bis-deoxycoelenterazine Acetoxymethyl cage Delays the peak luminescence by ~5 minutes, followed by a slow signal decay. nih.gov

Enzymatic Reactivity and Mechanistic Studies of Bisdeoxycoelenterazine

Substrate Specificity with Coelenterazine-Dependent Luciferases

The enzymatic oxidation of bisdeoxycoelenterazine is catalyzed by various luciferases, but the efficiency and specificity of the reaction differ significantly among them. These enzymes, which are cofactor-independent monooxygenases, catalyze the oxidation of the luciferin (B1168401) with molecular oxygen to produce light. msu.ru

Native Renilla reniformis luciferase (RLuc) can utilize this compound as a substrate, although its natural luciferin is coelenterazine (B1669285). nih.gov The interaction forms the basis of the BRET² system, which benefits from the superior spectral separation between the donor (RLuc with BDC) and acceptor molecules compared to other BRET methods. nih.gov However, the reaction with wild-type RLuc is characterized by low light output. nih.gov

To address this limitation, engineered variants of RLuc have been developed. A notable example is RLuc8, a mutant created through consensus-guided mutagenesis. nih.govoup.com This engineered enzyme exhibits significantly enhanced properties, including a 4-fold improvement in light output and a 200-fold greater resistance to inactivation in murine serum compared to the parent enzyme. oup.comstanford.edu In its reaction with this compound, RLuc8 produces a light output that is 59 times higher than that of the native RLuc, making it a much more effective partner for BDC in cellular assays. nih.gov

The luciferase from the deep-sea shrimp Oplophorus gracilorostris demonstrates efficient bioluminescence with this compound. nih.gov Studies have shown that Oplophorus luciferase can catalyze the luminescence of this compound with high efficiency. lookchem.com In comparative studies with other coelenterazine analogues, the luminescence was found to be considerably more efficient with Oplophorus luciferase than with Renilla luciferase. lookchem.com The native Oplophorus luciferase system catalyzes the oxidation of coelenterazine to produce light with a maximum intensity at 462 nm. nih.gov Characterization of the catalytic domain of Oplophorus luciferase (19kOLase) has shown significant differences in substrate specificities for various C2-modified coelenterazine analogues compared to other luciferases like those from Renilla and Gaussia. nih.gov

The performance of this compound has been significantly enhanced through the use of engineered and de novo designed luciferases. As mentioned, the engineered RLuc8 mutant provides a 59-fold increase in light output with BDC compared to its wild-type counterpart. nih.gov This enhancement stems from a combination of improved quantum yield and more favorable kinetics. stanford.edu

Furthermore, deep learning approaches have been used to design entirely new, artificial luciferases (ALucs) from scratch. uw.edu These de novo enzymes can be tailored to have high selectivity for specific synthetic luciferins, including 2-deoxycoelenterazine (a synonym for this compound). uw.edu The designed active sites feature precisely positioned amino acid residues, such as arginine, to stabilize the anionic transition state that develops during the chemiluminescent reaction, thereby increasing catalytic efficiency. uw.edu This computational design approach has yielded small, highly thermostable artificial luciferases with catalytic efficiencies comparable to native enzymes but with much greater substrate specificity. uw.edu Other research has explored various ALuc variants, such as ALuc16, ALuc23, and ALuc47, noting their differential reactivity with coelenterazine analogues. nih.gov

Detailed Reaction Kinetics and Luminescence Profiles

The kinetic profile of the this compound-luciferase reaction is a critical determinant of its applicability. The native substrate is characterized by a rapid burst of light that decays quickly, limiting its use in assays that require sustained signal detection. nih.gov

The bioluminescent reaction involving this compound and luciferases is known for its low quantum yield and rapid kinetics, resulting in a flash of light that diminishes quickly. nih.gov The intensity of the light signal is directly proportional to the concentration of the limiting reactant and the rate of the enzymatic reaction. nih.govcomm-tec.com

Efforts to improve light output have focused on two main strategies: engineering the luciferase and modifying the substrate. Engineered enzymes like RLuc8 and its double mutant M185V/Q235A show a 4- to 5-fold improvement in light output compared to native RLuc. oup.comstanford.edu

Alternatively, modifying the this compound molecule itself affects luminescence intensity. Introducing protecting groups at the carbonyl of the imidazopyrazinone moiety, the site of the chemical reaction, slows the rate of oxidation. nih.govacs.org This slower reaction rate is directly correlated with a decrease in the peak signal intensity. For instance, among four synthesized BDC derivatives, acetyl-bisdeoxycoelenterazine produced the highest light signal, while pivaloyloxymethyl-bisdeoxycoelenterazine produced the lowest. nih.gov Although the signal intensity may be lower, the sustained light emission can be more valuable for many applications. nih.gov

A significant drawback of this compound is the rapid decay of its light signal. The fast oxidation of the molecule by RLuc results in a signal that is only stable for a few seconds. nih.gov For example, when reacting with RLuc8, the parent this compound loses nearly 75% of its initial light emission within 15 minutes and has a signal half-life of only 5 minutes. nih.gov

The table below summarizes the kinetic properties of several this compound derivatives when reacting with the engineered RLuc8 luciferase.

CompoundPeak Emission TimeSignal Half-Life (t½)Kinetic Profile
This compound (Parent) Immediate~5 minutesRapid decay; loses ~75% of initial emission by 15 min. nih.gov
Acetyl-bisdeoxycoelenterazine ImmediateSimilar to parent BDCFast light signal decay, similar to parent compound. nih.gov
Acetoxymethyl-bisdeoxycoelenterazine Delayed by ~5 minutes> 1 hourSlow decay after reaching peak emission. nih.gov
O-Boc-bisdeoxycoelenterazine ~15 minutes~50 minutesSignal remains fairly stable over 1 hour. nih.gov
Pivaloyloxymethyl-bisdeoxycoelenterazine Delayed> 1 hourSlowest bioluminescent reaction; sustained low-intensity signal. nih.gov

Determinants of Luminescence Persistence (e.g., Protecting Groups)

The rapid decay of the light signal resulting from the fast oxidation of this compound (BDC) limits its application in bioluminescence resonance energy transfer (BRET) assays, which are crucial for studying protein-protein interactions. nih.gov To address this, researchers have investigated the use of protecting groups to modulate the rate of the bioluminescent reaction and prolong light emission. nih.gov

Studies have shown that the nature and size of the protecting group significantly influence the kinetics of the bioluminescent reaction. nih.gov For instance, derivatives with ether protecting groups, such as acetoxymethyl-BDC and pivaloyloxymethyl-BDC, exhibit slower reaction rates compared to those with ester protecting groups like acetyl-BDC and O-Boc-BDC. nih.gov The bulkier the protecting group, the slower the enzymatic cleavage and, consequently, the slower the bioluminescent reaction. nih.gov

While protecting the carbonyl group leads to a more sustained light signal, it also affects the intensity of the luminescence. nih.gov Generally, a decrease in the rate of the bioluminescent reaction is associated with a decrease in signal intensity. nih.gov For example, acetyl-BDC produced the highest light signal among the studied derivatives, while pivaloyloxymethyl-BDC, having the slowest reaction rate, produced the lowest initial signal but was the only one to show a detectable signal 24 hours after exposure to the enzyme. nih.gov This trade-off between signal persistence and intensity is a critical consideration in the design of BDC derivatives for specific BRET applications. nih.gov

Enzymatic Parameters and Quantitative Assessments

The interaction between this compound and luciferases, particularly from Renilla and Gaussia, has been a subject of kinetic studies to understand and improve its properties as a bioluminescent substrate.

Michaelis-Menten Kinetics: Km Determination

The Michaelis constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). washington.edulibretexts.org It provides an indication of the affinity of an enzyme for its substrate. washington.edu In the context of this compound, determining the Km value for its reaction with various luciferases is essential for characterizing their interaction.

Studies have explored the kinetic parameters of Renilla luciferase and its mutants with coelenterazine and its analogs. oup.comstanford.edu For instance, kinetic assessments are performed by measuring the light output over time at varying concentrations of the coelenterazine analog. oup.comstanford.edu While specific Km values for this compound with wild-type Renilla luciferase are not always explicitly detailed in the provided context, the methodology for their determination is established. oup.comstanford.edu The development of mutant luciferases, such as RLuc8, has shown improved light output with this compound, suggesting altered kinetic properties, which would be reflected in their Km and kcat values. nih.govstanford.edu Furthermore, factors like the presence of certain molecules, such as arginine, can influence the Km of Renilla luciferase for coelenterazine, demonstrating that the binding affinity can be modulated. bohrium.com

Catalytic Efficiency: kcat Calculations

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. youtube.comresearchgate.net It is a measure of the catalytic efficiency of an enzyme. The ratio kcat/Km is often considered the specificity constant and reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. researchgate.netkhanacademy.org

For bioluminescent systems involving this compound, kcat is a crucial parameter for evaluating the performance of different luciferases. The calculation of kcat is derived from the Vmax, which is the maximum rate of the reaction, and the total enzyme concentration ([E]t), using the formula kcat = Vmax/[E]t. researchgate.net The fast kinetics of BDC oxidation with some luciferases result in a rapid burst of light that quickly decays, a characteristic that researchers have sought to modify. nih.gov The development of Renilla luciferase mutants like RLuc8 has led to a significant increase in light output with this compound, indicating an enhancement in catalytic efficiency. stanford.edu Similarly, the intrinsic properties of luciferases like the one from Gaussia princeps (GLuc), which is the smallest known luciferase, make it an extremely sensitive reporter due to its catalytic prowess. neb.com

Investigations into the Bioluminescent Reaction Mechanism

Quantum Mechanical and Computational Chemistry Approaches to Reaction Pathways

While direct quantum mechanical and computational chemistry studies focused exclusively on the reaction pathways of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on coelenterazine and its analogues provides a robust framework for understanding the mechanistic details of this compound's bioluminescence. These computational approaches, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the intricate steps of the light-emitting reaction.

Theoretical studies on coelenterazine have established that the formation of a dioxetanone intermediate is a critical step in the bioluminescent pathway. mdpi.com The stability and decomposition of this intermediate are key determinants of the reaction's efficiency and kinetics. Computational models have been used to investigate the thermolysis of coelenterazine dioxetanones, revealing that these reactions are typically highly exothermic and proceed through stepwise biradical mechanisms. The activation energies for the decomposition of these intermediates have been calculated, providing insights into the reaction rates.

A significant focus of computational studies has been to understand the chemiexcitation step, where the chemical energy is converted into light. These investigations have explored how the electronic structure of the imidazopyrazinone core and its substituents influence the efficiency of populating the singlet excited state of the resulting coelenteramide (B1206865), which is responsible for light emission. Mechanisms such as Chemically Initiated Electron Exchange Luminescence (CIEEL) have been computationally explored to explain the high quantum yields observed in some bioluminescent systems. mdpi.com

For this compound, the absence of the hydroxyl groups on the phenyl and p-hydroxyphenyl moieties at the C-6 and C-8 positions of the imidazopyrazinone core, respectively, is the defining structural feature. From a computational chemistry perspective, the removal of these electron-donating hydroxyl groups would have a significant impact on the electronic properties of the molecule. Theoretical studies on other coelenterazine analogues have demonstrated that substituents on the imidazopyrazinone scaffold play a crucial role in tuning the emission wavelength and quantum yield. nih.govnih.gov Electron-donating and electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission spectra of the resulting coelenteramide.

In the case of this compound, the lack of the hydroxyl groups would likely lead to a blue shift in the emission spectrum compared to coelenterazine, a phenomenon that has been observed experimentally with some analogues lacking these groups. nih.gov Computational models could be employed to precisely quantify this effect by calculating the energy gap between the ground and excited states of the corresponding coelenteramide.

Furthermore, the reaction pathway and kinetics would also be influenced. The hydroxyl groups in coelenterazine can participate in hydrogen bonding interactions within the active site of the luciferase, which can play a role in substrate binding and catalysis. The absence of these groups in this compound would alter its interaction with the enzyme, potentially contributing to the observed differences in reaction kinetics. nih.govresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) simulations, which combine the accuracy of quantum mechanics for the reacting species with the efficiency of molecular mechanics for the protein environment, could provide valuable insights into how this compound is positioned within the luciferase active site and how this affects the enzymatic reaction. While specific QM/MM studies on the this compound-luciferase complex are not readily found, the methodologies have been applied to other luciferase-substrate systems, demonstrating their power in elucidating enzymatic mechanisms at an atomic level.

Interactive Data Table: Properties of Selected Coelenterazine Analogues

Compound NameKey Structural FeatureReported Bioluminescence Properties
Coelenterazine Parent compound with hydroxyl groups at C-6 and C-8 phenyl ringsSubstrate for various marine luciferases, emits blue light.
This compound Lacks hydroxyl groups at both C-6 and C-8 phenyl ringsSubstrate for Renilla and Oplophorus luciferases, characterized by rapid light decay.
Coelenterazine-e Contains an additional ethyl groupAssociated with enhanced emission compared to coelenterazine. nih.gov
DeepBlueC™ Lacks hydroxyl groups at both C-2 and C-6 positionsProduces a blue-shifted luminescence with NanoLuc and Renilla luciferase. nih.gov
Furimazine A novel coelenterazine analogueSubstrate for the engineered NanoLuc luciferase, producing bright luminescence.

Molecular Engineering of Luciferases for Optimized Bisdeoxycoelenterazine Utilization

Directed Evolution and Rational Mutagenesis Strategies

The engineering of luciferases for enhanced bisdeoxycoelenterazine utilization has largely centered on Renilla luciferase (RLuc) and its derivatives. oup.comnih.govtennessee.edu These efforts have employed a combination of strategies to introduce beneficial mutations.

Consensus Sequence-Guided Mutagenesis for RLuc Optimization

A semi-rational, consensus sequence-driven mutagenesis strategy has proven effective in identifying mutations that enhance the properties of RLuc. stanford.eduoup.comoup.com This approach involves aligning the amino acid sequence of RLuc with homologous proteins, such as bacterial haloalkane dehalogenases, to identify residues where RLuc diverges from the consensus sequence. oup.comoup.com By mutating these divergent residues to match the consensus, researchers have successfully generated variants with improved stability and light output. stanford.eduoup.comoup.com

For instance, a candidate mutation, A55T, was selected because RLuc possesses an alanine (B10760859) at position 55, while most homologous proteins have a hydroxylic residue (threonine or serine) at this site. oup.comoup.com Conversely, the S287L mutation was chosen because RLuc has a hydroxylic residue at this position, differing from the consensus aliphatic residue. oup.comoup.com This strategy led to the identification of several mutations that, when combined, resulted in significantly improved enzyme characteristics. stanford.eduoup.com

Site-Directed Mutagenesis for Enhanced Activity

Site-directed mutagenesis is a precise method used to introduce specific, targeted changes into the DNA sequence of a gene, thereby altering the amino acid sequence of the resulting protein. neb.comresearchgate.net This technique has been instrumental in the rational design of luciferases with enhanced activity towards this compound. stanford.eduoup.comoup.com By targeting specific amino acid residues within the enzyme's active site or other critical regions, researchers can systematically probe their roles and engineer desired properties. researchgate.netnih.gov

In the context of RLuc, site-directed mutagenesis has been used to create specific substitutions, insertions, or deletions to improve its catalytic efficiency and substrate specificity. oup.comoup.comneb.com For example, specific mutations have been introduced to alter the chemical environment of the coelenteramide (B1206865) product, influencing the emission spectrum. stanford.edu This targeted approach allows for a detailed understanding of structure-function relationships within the luciferase enzyme. researchgate.netnih.gov

Random Mutagenesis Approaches

In addition to rational design, random mutagenesis has been a valuable tool for discovering novel luciferase variants with improved properties. nih.govtennessee.eduresearchgate.net This approach involves introducing random mutations throughout the luciferase gene, often using error-prone PCR, to create a large library of variants. nih.govtennessee.edu This library can then be screened for mutants exhibiting enhanced luminescence with this compound. nih.govtennessee.edu

Random mutagenesis has successfully identified new mutations that stabilize the enzyme, increase photon emission, and reduce substrate inhibition. nih.govtennessee.edu This method is particularly useful for exploring a broader mutational landscape and identifying beneficial changes that may not be predicted through rational design alone. researchgate.net

Characterization of Engineered Luciferase Variants

The molecular engineering efforts have yielded several noteworthy RLuc variants with significantly enhanced capabilities for utilizing this compound.

RLuc8 and its Derivatives (e.g., M185V, Q235A Mutations)

One of the most significant outcomes of consensus-guided and site-directed mutagenesis is the creation of RLuc8, a variant containing eight mutations (A55T, C124A, S130A, K136R, A143M, M185V, M253L, and S287L). stanford.edustanford.edu Compared to the wild-type enzyme, RLuc8 demonstrates a remarkable 200-fold increase in resistance to inactivation in murine serum and a 4-fold improvement in light output. stanford.eduoup.com

The M185V mutation, a component of RLuc8, is particularly crucial for enhancing the utilization of this compound. stanford.eduoup.com This single mutation can confer a 20- to 60-fold increase in light output with this substrate. oup.com Interestingly, the presence of the C124A mutation appears to further facilitate the positive effect of M185V, with the C124A/M185V double mutant showing approximately double the light output with this compound compared to M185V alone. stanford.eduoup.com

Another notable derivative is the double mutant M185V/Q235A, which was engineered for improved performance as a reporter gene. stanford.eduoup.com This variant exhibits a nearly 5-fold improvement in light output compared to the native enzyme, although with a decreased resistance to inactivation in serum. stanford.eduoup.com

Improved Substrate Utilization and Light Emission Efficiency

The engineered luciferase variants exhibit significant improvements in their ability to utilize this compound, a substrate that produces very low light output with the native RLuc due to poor quantum yield. stanford.edu The RLuc8 variant, for example, shows a remarkable ~30-fold increase in quantum yield when using this compound. stanford.edu

Alterations in Emission Spectra and Spectral Properties

The molecular engineering of luciferases for optimized use with this compound has significant effects on the resulting emission spectra and other spectral characteristics. A primary goal of this engineering is to modulate the wavelength and intensity of the emitted light to suit specific applications, such as Bioluminescence Resonance Energy Transfer (BRET).

BRET systems use the non-radiative transfer of energy from a bioluminescent donor, like a luciferase, to a fluorescent acceptor protein. nih.gov The efficiency and clarity of this energy transfer are highly dependent on the spectral separation between the donor's emission peak and the acceptor's excitation peak. The BRET2 system, which specifically utilizes this compound as the luciferase substrate, is noted for having the best spectral separation between the donor and acceptor among common BRET techniques. nih.gov This superior spectral resolution minimizes signal bleed-through and enhances the signal-to-background ratio.

Engineering efforts often focus on mutating amino acids within or near the luciferase active site, which can alter the polarity and conformation of the substrate-binding pocket. These changes influence the energy level of the light-emitting product, coelenteramide, thereby shifting the emission spectrum. For instance, introducing mutations can shift the bioluminescence spectrum to longer wavelengths (a red-shift). researchgate.net Such shifts are particularly valuable for in vivo imaging in deep tissues, as longer-wavelength light penetrates biological tissues more effectively. While much of the foundational research has been conducted with coelenterazine (B1669285) and its analogs, the principles apply directly to this compound. researchgate.net Studies on various luciferases, including those from Renilla, fireflies, and bacteria, have demonstrated that even single amino acid substitutions can lead to significant changes in the color of the emitted light. nih.govnih.gov

The following table summarizes the emission properties of various luciferases, which provides context for the types of spectral characteristics that can be engineered.

Luciferase SystemPeak Emission Wavelength (nm)Key Characteristics
Renilla Luciferase~480Standard blue emission, used in BRET. promega.com
RLuc8 + RrGFP501BRET system showing a spectral shift upon energy transfer. researchgate.net
Firefly Luciferase~560Yellow-green emission, sensitive to environmental factors. promega.com
Click Beetle Red Luciferase~613Red-shifted emission, useful for in vivo imaging. promega.com
Cypridina Luciferase448–463Blue emission with high quantum yield. nih.gov

Structural and Computational Analyses of Enzyme-Substrate Interactions

To rationally engineer luciferases for improved this compound utilization, a detailed understanding of the enzyme-substrate interactions at an atomic level is essential. Structural and computational biology provide powerful tools to elucidate these interactions, guiding protein design.

Homology Modeling of Luciferase Active Sites

For many luciferases, experimentally determined crystal structures are not available. In such cases, homology modeling is a crucial first step to generate a three-dimensional model of the protein. researchgate.net This computational technique builds a model of a target protein's structure based on the known structure of a homologous protein (a "template").

For example, the structure of Renilla luciferase (RLUC), which is widely used with this compound in BRET2 assays, was initially studied using homology models based on the crystal structure of a related bacterial dehalogenase, which shares significant sequence identity. researchgate.netnih.gov These models revealed that the RLUC active site is a hydrophobic cavity composed of approximately 26 amino acid residues. nih.gov Homology modeling provides the structural framework necessary for more detailed computational analyses, such as molecular docking and dynamics simulations, by predicting the spatial arrangement of amino acids that form the substrate-binding pocket. bmmj.orgnih.gov

Molecular Docking and Dynamics Simulations of this compound Binding

Molecular docking is a computational method used to predict the preferred binding orientation of a substrate, like this compound, within the active site of a luciferase. frontiersin.orgnih.gov This technique involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. Docking simulations performed on homology models of Renilla luciferase have provided specific hypotheses about how coelenterazine-type substrates are positioned for catalysis. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds between the substrate and specific amino acid residues in the active site. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are employed to study the behavior of the enzyme-substrate complex over time. mdpi.comyoutube.com MD simulations provide a dynamic view of the binding process, revealing how the protein and substrate move and adapt to each other. iaea.orgnih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in the luciferase that may be necessary for catalysis. nih.goviaea.org For instance, MD simulations have shown that the binding of a coelenterazine substrate can cause flexible loops at the entrance of the active site to close, creating a more hydrophobic environment that facilitates the light-producing reaction. iaea.org This integrated approach of docking and MD simulation is a powerful strategy for understanding the intricacies of this compound binding and for predicting the functional consequences of specific mutations. nih.govjapsonline.com

Identification of Crucial Amino Acid Residues for Substrate Recognition and Catalysis

A primary outcome of computational analyses, combined with experimental validation through site-directed mutagenesis, is the identification of specific amino acid residues that are critical for substrate binding and the catalytic reaction. nih.govnih.gov The analysis of enzyme mechanisms reveals that a small number of amino acids, particularly histidine, aspartate, glutamate, lysine, and cysteine, are responsible for most catalytic functions. st-andrews.ac.uk

In the case of Renilla luciferase, studies combining homology modeling, docking, and mutagenesis have identified a putative catalytic triad (B1167595) of residues: Aspartate-120 (D120), Glutamate-144 (E144), and Histidine-285 (H285). researchgate.netnih.gov This triad is believed to be directly involved in the decarboxylation of the substrate that leads to light emission. researchgate.net Other residues have been identified as crucial for correctly positioning the substrate. For example, docking simulations suggest that in RLUC, the hydroxyl groups of coelenterazine form hydrogen bonds with D120, E144, and Threonine-184 (T184), while the reactive center of the substrate is positioned near Asparagine-53 (N53). nih.gov

The table below details some of the key amino acid residues in Renilla luciferase and their proposed roles in the interaction with coelenterazine-type substrates, which are foundational for understanding this compound interactions.

ResidueLocation/GroupProposed Function in Catalysis/BindingReference
D120 Catalytic TriadPart of the catalytic machinery; interacts with the substrate's R1 ring. researchgate.netnih.gov
E144 Catalytic TriadPart of the catalytic machinery; interacts with the substrate's R1 ring. researchgate.netnih.gov
H285 Catalytic TriadPart of the catalytic machinery; may interact with the substrate via a water molecule. researchgate.netnih.gov
N53 Active SitePositions the reactive center of the substrate for oxygen attack. researchgate.netnih.gov
W121 Active SiteImplicated in product binding and catalysis. researchgate.netnih.gov
P220 Active SiteImplicated in product binding and catalysis. researchgate.netnih.gov
T184 Active SiteInteracts with the hydroxyl group on the substrate's R3 ring. nih.gov

Identifying these crucial residues allows for targeted mutagenesis to engineer luciferases with enhanced properties for this compound utilization, such as increased light output, altered kinetics, or shifted emission spectra. nih.govnih.gov

Advanced Academic Applications of Bisdeoxycoelenterazine Based Systems

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring molecular interactions and dynamics in real-time within living cells. biotium.comoup.com The technique relies on the non-radiative transfer of energy from a bioluminescent donor, typically Renilla luciferase (RLuc), to a fluorescent acceptor protein, such as Green Fluorescent Protein (GFP). nih.govabcam.com This energy transfer is contingent on the donor and acceptor molecules being in very close proximity (typically less than 10 nanometers), a condition met when the proteins they are fused to interact. oup.comabcam.com The specific substrate used for the luciferase reaction defines the BRET generation, with Bisdeoxycoelenterazine being the exclusive substrate for BRET2. nih.govresearchgate.net

The conventional BRET2 system, while offering superior spectral resolution, has been historically limited by the characteristics of this compound when paired with standard RLuc. nih.gov The substrate's poor quantum yield and extremely fast oxidation kinetics result in a weak, rapidly decaying light signal that restricts stable detection to mere seconds. nih.gov This limitation hinders the study of protein-protein interactions with longer half-lives. nih.gov

To overcome this, research has focused on two primary optimization strategies: modifying the substrate and engineering the luciferase enzyme.

Substrate Modification: Scientists have synthesized this compound derivatives by introducing protecting groups at the carbonyl group of the imidazopyrazinone moiety. nih.govpromega.com These chemical modifications slow the rate of the bioluminescent reaction. The protecting groups are designed to be cleaved by intracellular enzymes like esterases, making the derivatives suitable for use in live cells. nih.gov This decelerated oxidation results in a significantly more sustained light signal, extending the window for data acquisition and expanding the utility of BRET2 for real-time imaging. nih.govpromega.com

Enzyme Engineering: The development of the mutant Renilla luciferase variant, RLuc8, has provided a major enhancement. RLuc8 exhibits greater stability and up to a five-fold increase in light output compared to the wild-type enzyme. stanford.edunih.gov When paired with this compound (often sold commercially as DeepBlueC™), RLuc8 produces a much more robust and detectable signal, significantly improving the performance and sensitivity of BRET2 assays. researchgate.net

Table 1: Performance of this compound Derivatives in BRET2 Assays
DerivativeProtecting GroupKey FindingImpact on BRET2 Assay
Acetyl-BDCAcetylHighest initial light signal among derivatives, but faster decay than others. nih.govModerate improvement in signal duration.
Acetoxymethyl-BDCAcetoxymethylDelayed peak light signal by ~5 minutes compared to parent BDC, with a subsequent slow decay. nih.govAllows for a longer observation window after substrate addition.
Pivaloyloxymethyl-BDCPivaloyloxymethyl (bulky tert-butyl group)Slowest bioluminescent reaction; signal was still detectable 24 hours post-exposure. nih.govEnables long-term or real-time imaging of sustained protein-protein interactions.

A primary advantage of the BRET2 system, which is defined by its use of this compound, is the significant separation between the emission spectra of the donor and acceptor molecules. nih.govresearchgate.net When RLuc or its variants oxidize this compound, the resulting bioluminescence has an emission maximum between 395 and 420 nm. researchgate.netstanford.edu This is well-separated from the emission peak of commonly used GFP-based acceptors (like GFP2 or GFP10), which is around 510 nm. researchgate.net

This large spectral gap, or Stokes shift, is considerably better than that of the BRET1 system. researchgate.netnih.gov The practical benefit is a reduction in "bleed-through," where the donor's emission is inadvertently detected in the acceptor's measurement channel. nih.gov This leads to a lower background signal and a consequently higher signal-to-noise ratio, making BRET2 an excellent choice for screening assays where data clarity and precision are paramount. researchgate.netnih.gov

Table 2: Spectral Properties of BRET Systems
BRET SystemLuciferase SubstrateDonor Emission Max (nm)Acceptor Emission Max (nm)Spectral Separation
BRET1Coelenterazine (B1669285) h~480~530~50 nm
BRET2This compound~395-420~510~90-115 nm researchgate.netnih.gov

BRET is a cornerstone technology for studying the dynamics of protein-protein interactions (PPIs) directly within the complex and unperturbed environment of a living cell. biotium.comoup.com The optimization of this compound-based systems has been crucial in advancing this application. The development of derivatives with slower reaction kinetics and the use of brighter enzymes like RLuc8 have transformed BRET2 from a system limited to brief snapshots into one capable of sustained, real-time monitoring. nih.govpromega.com This allows researchers to track the association and dissociation of protein complexes over extended time courses in response to cellular stimuli, such as the introduction of a drug or ligand. oup.com

G Protein-Coupled Receptors (GPCRs) are a vast family of cell surface receptors that are critical drug targets. thermofisher.com BRET assays using this compound are particularly well-suited for investigating the intricate interactions of GPCRs. biotium.comabcam.com These studies often involve fusing a GPCR to the RLuc donor and an interacting partner—such as a G-protein, β-arrestin, or another receptor forming a dimer—to the GFP acceptor. biotium.comthermofisher.com

The high signal-to-noise ratio of the BRET2 system makes it sensitive enough to detect both constitutive (agonist-independent) and dynamic (agonist-induced) interactions. stanford.edu For example, researchers have used enhanced BRET2 systems to monitor the real-time ubiquitination of β-arrestin upon GPCR activation and to characterize the formation of GPCR-receptor tyrosine kinase (RTK) heteroreceptor complexes, providing deep insights into cell signaling pathways. abcam.comresearchgate.net

Reporter Gene Systems and Transcriptional Regulation Studies

Reporter gene assays are a fundamental tool for studying gene expression and the regulation of transcription. promega.com These assays typically involve linking a promoter or other regulatory DNA element to the coding sequence of a reporter gene, such as luciferase. thermofisher.compromega.com The amount of light produced by the luciferase enzyme upon addition of its substrate is directly proportional to the activity of the promoter, providing a quantitative measure of gene expression. promega.com

While this compound's spectral properties are ideal for BRET2, its use in traditional reporter gene assays with wild-type Renilla luciferase (RLuc) is hampered by the low intensity of the resulting light signal. researchgate.net This lack of brightness can make it difficult to sensitively detect low levels of transcriptional activity.

The key to leveraging this compound in this context is the use of engineered luciferases. The mutant RLuc8 was specifically developed for enhanced enzymatic activity and stability, producing a light output approximately four times greater than the native enzyme. stanford.edu When RLuc8 is used as the reporter gene, its increased brightness compensates for the low quantum yield of this compound. oup.comresearchgate.net This synergistic pairing of the RLuc8 enzyme with the this compound substrate enables the sensitive quantification of reporter gene activity. This allows researchers to study the dynamics of gene induction and suppression with greater fidelity, as the stable and bright signal can reveal transient changes in gene expression that might otherwise be obscured. oup.com

Utilization in Biosensing Platforms

This compound-based systems are increasingly being recognized for their potential in the development of sophisticated biosensing platforms. The unique chemiluminescent properties of this luciferin (B1168401) analogue, when paired with specific luciferases, offer a highly sensitive and tunable output for the detection and quantification of various biological activities and molecules.

Probing Cellular Enzyme Activities with Caged Derivatives

The development of "caged" this compound derivatives represents a significant advancement in the real-time monitoring of enzymatic activities within cellular environments. rsc.org Caging involves the chemical modification of the this compound molecule to render it non-luminescent. This inert "cage" can be designed to be selectively removed by the activity of a specific enzyme, thereby releasing the active luciferin and generating a bioluminescent signal in the presence of a suitable luciferase. This strategy provides a powerful tool for the spatial and temporal tracking of enzyme function.

One approach involves the introduction of protecting groups at the carbonyl position of the imidazopyrazinone core of this compound. nih.gov These protecting groups can be engineered to be substrates for cellular enzymes, such as esterases. Upon enzymatic cleavage, the active this compound is liberated, leading to light emission. The rate of this bioluminescent reaction and the sustainability of the light signal can be modulated by altering the size and type of the protecting group. nih.gov For instance, studies have shown that bulkier protecting groups can slow the rate of the bioluminescent reaction, resulting in a more sustained light output, which can be advantageous for long-term imaging experiments. nih.gov

Latent activity-based probes are another innovative application for studying endogenous enzyme activity. knowledgetransferireland.com These probes can be designed to be inert until they interact with their target enzyme, at which point a reaction is initiated that leads to a detectable signal. While not yet specifically demonstrated with this compound, the principles of designing latent probes that target the active site of enzymes, such as deubiquitinating enzymes (DUBs), could be adapted for use with this luciferin. knowledgetransferireland.com

The development of caged probes is a growing trend in the field of bioluminescence, offering the potential to create highly specific sensors for a wide range of enzymatic activities. rsc.org

Detection of Specific Bioactive Small Molecules

The detection of specific bioactive small molecules is a critical aspect of understanding cellular signaling and metabolism. While direct applications of this compound for this purpose are still emerging, the principles established with other luciferin-luciferase systems provide a clear roadmap for its potential use. Bioluminescence-based probes can be designed to respond to the presence of a specific small molecule, leading to a change in light emission.

One strategy involves the design of biosensors where the binding of a small molecule induces a conformational change in a receptor protein, which in turn modulates the activity of a linked luciferase. This approach has been successfully used to detect molecules like ATP, cAMP, citrate, and glucose using fluorescent protein-based sensors, and similar principles can be applied to bioluminescent systems.

Another approach is the development of probes that are chemically activated by the target small molecule. For instance, probes have been developed that become bioluminescent upon reaction with specific analytes, such as thiols. This has been demonstrated with coelenterazine derivatives for the detection of biothiols. The design of such activatable probes based on the this compound scaffold could enable the detection of a variety of bioactive small molecules.

Furthermore, advancements in areas such as metabolomics and chemical proteomics are continually identifying new bioactive small molecules and their protein targets. nih.gov This knowledge can be leveraged to design novel this compound-based biosensors for these molecules, expanding the toolkit for studying cellular processes.

Development of Multiplexed Bioluminescent Assays

The ability to simultaneously monitor multiple biological events within a single sample, known as multiplexing, is crucial for understanding complex cellular networks. This compound and its derivatives, in combination with engineered luciferases, are promising tools for the development of multiplexed bioluminescent assays.

Design of Combinatorial Imaging Systems

Combinatorial imaging systems aim to differentiate multiple targets by using a combination of unique luciferin analogues and luciferases that produce distinct optical signals. nih.govnih.gov A key strategy in this area is the synthesis of novel coelenterazine analogues that, when paired with specific marine luciferases, generate unique bioluminescence intensity patterns and colors. nih.govnih.gov

For example, the "S-series" of coelenterazine analogues has been shown to produce a palette of colors from blue to orange with different marine luciferases like R86SG, NanoLuc (NLuc), and ALuc16. nih.gov Each luciferase exhibits a unique pattern of light intensity with the different analogues, allowing for the identification of the specific luciferase present. nih.gov This concept can be extended to this compound, where a panel of its derivatives could be synthesized to create a unique spectral and intensity fingerprint for different luciferases.

The working principle of such a system involves preparing cells expressing one or more reporter luciferases and then sequentially treating them with different luciferin analogues. nih.gov The resulting patterns of light emission can be used to identify the active luciferases and, by extension, the biological processes they are reporting on. nih.gov This approach provides multiple optical indexes for enhanced accuracy and specificity in multiplexed imaging. nih.gov

LuciferaseSubstrate SeriesEmission Wavelength RangeKey FeatureReference
Marine Luciferases (R86SG, NLuc, ALuc16)S-series CTZ analoguesBlue to Orange (up to 583 nm)Unique bioluminescence intensity patterns for luciferase identification. nih.gov
Marine Luciferases (ALuc, RLuc)K-series CTZ analoguesBlue-shifted spectraHigh specificity between luciferin and luciferase, minimizing signal cross-leakage. researchgate.net

Orthogonal Luciferase-Bisdeoxycoelenterazine Pairs for Multi-target Analysis

A significant challenge in multiplexed bioluminescence imaging is the cross-reactivity of luciferases with different luciferins. nih.gov The development of orthogonal luciferase-luciferin pairs, where a specific luciferase only reacts with its designated luciferin analogue, is a powerful solution to this problem. nih.govnih.gov This strategy allows for the unambiguous detection of multiple targets in the same biological system. escholarship.org

The core principle behind creating orthogonal pairs is to engineer the luciferase enzyme to selectively recognize and process a chemically modified luciferin that is not a substrate for the wild-type enzyme. nih.govnih.gov This is often achieved through directed evolution or site-directed mutagenesis of the luciferase active site to accommodate the modified luciferin. escholarship.org

Researchers have successfully developed orthogonal pairs using firefly luciferase and its substrate, D-luciferin. By creating sterically modified luciferins and screening them against libraries of mutant luciferases, pairs have been identified that exhibit high selectivity. nih.govnih.gov This approach allows for the sequential imaging of different cell populations expressing distinct orthogonal luciferases by administering the corresponding unique luciferins. nih.gov

While much of the work in this area has focused on the firefly luciferase system, the same principles are applicable to marine luciferases and their substrates, including this compound. By synthesizing derivatives of this compound with specific chemical modifications and co-evolving luciferases that uniquely recognize these derivatives, a new set of orthogonal pairs could be developed. This would significantly expand the capacity for multiplexed bioluminescent imaging, enabling the simultaneous analysis of multiple cellular pathways and interactions with high precision.

Luciferase SystemStrategyOutcomeReference
Firefly LuciferaseScreening sterically modified D-luciferin analogues against mutant luciferase libraries.Identification of orthogonal pairs with high selectivity for multicomponent imaging. nih.govnih.gov
Firefly LuciferaseEngineering luciferases to process disubstituted luciferin analogues.Creation of new orthogonal probes with robust light emission for multiplexed studies. escholarship.org
GeneralParallel screening of functional luciferases with diverse luciferins and in silico analysis.Rapid identification of thousands of potential orthogonal pairs for in vitro and in vivo applications. nih.gov

Methodological and Analytical Approaches in Bisdeoxycoelenterazine Research

Assay Design and Implementation

The successful use of bisdeoxycoelenterazine in various assays, particularly in Bioluminescence Resonance Energy Transfer (BRET) systems, hinges on careful preparation, handling, and optimization of the reaction environment.

Preparation and Handling of this compound and Derivatives

This compound (BDC) is synthesized through established chemical procedures. One common method involves the coupling of 2-amino-3-benzyl-5-phenylpyrazine with 1,1-diethoxy-3-phenylacetone. nih.gov To address the rapid decay of the light signal characteristic of BDC, researchers have developed various derivatives. nih.gov These derivatives often feature protecting groups at the carbonyl group of the imidazopyrazinone moiety. nih.govacs.org The introduction of these groups, which can be later removed by cellular enzymes like esterases, allows for a more sustained light signal. nih.gov

The synthesis of these derivatives involves reacting BDC with compounds such as acetic anhydride, di-tert-butyl dicarbonate, bromomethyl acetate (B1210297), and chloromethyl pivalate. nih.gov Proper handling of both the parent compound and its derivatives is crucial. This includes storage under conditions that ensure stability and prevent degradation. For instance, studies have confirmed the stability of coelenterazine (B1669285) and its analogues during storage and throughout experimental procedures. elsevierpure.com

Optimization of Reaction Conditions for Luminescence

The intensity and duration of the light signal produced in a this compound-based reaction are highly dependent on the specific reaction conditions. researchgate.net Optimization of these conditions is a critical step in assay design. Key factors that are often manipulated include the choice of solvent and temperature. For example, studies have shown that performing reactions in dimethylformamide (DMF) at 80°C can lead to optimal conversion rates. researchgate.net

The structure of the this compound derivative itself plays a significant role in the kinetics of the bioluminescent reaction. nih.gov The size and type of the protecting group attached to the imidazopyrazinone ring influence the rate of oxidation. nih.gov For instance, derivatives with ether protecting groups tend to exhibit slower reaction kinetics compared to those with ester protecting groups. nih.gov Similarly, bulkier protecting groups, such as a tert-butyl group, can considerably slow down the enzymatic hydrolysis, resulting in a more prolonged light signal. nih.gov This sustained emission is advantageous for real-time imaging of cellular processes like protein-protein interactions. nih.govacs.org

Quantitative Luminescence Measurement Techniques

Accurate quantification of the light produced in this compound reactions is paramount for obtaining reliable and reproducible data. This is achieved through the use of specialized instrumentation and analytical methods.

Use of Luminometers and Cooled Charge-Coupled Device (CCD) Cameras

Luminometers are the primary instruments used for measuring the intensity of the emitted light. researchgate.net These devices contain highly sensitive photodetectors, such as photomultipliers or photodiodes, that can quantify the total photon flux from a reaction. mdpi.com For imaging applications, particularly in living cells or organisms, cooled charge-coupled device (CCD) cameras are employed. nih.gov These cameras are capable of detecting the faint light signals generated by bioluminescence and can provide spatial information about the location of the luminescent source. nih.gov To ensure the accuracy and comparability of measurements, it is essential to calibrate these instruments using a standardized light source. researchgate.netmdpi.com This calibration allows for the conversion of the measured signal into absolute units, such as photons per second. mdpi.com

Spectrophotometric Analysis of Substrate Consumption and Product Formation

Spectrophotometry is a versatile analytical technique used to measure the concentration of a chemical substance by determining how much light it absorbs at a specific wavelength. alliedacademies.org In the context of this compound research, spectrophotometry can be employed to monitor the progress of the reaction by measuring the consumption of the substrate (this compound) or the formation of the product (coelenteramide). elsevierpure.com This method provides valuable kinetic data and can help in understanding the reaction mechanism. elsevierpure.comalliedacademies.org

Characterization of Bioluminescent Products

Fluorescence Spectroscopy of Coelenteramide (B1206865) By-products

The bioluminescent oxidation of this compound results in the formation of an electronically excited coelenteramide derivative, which is the light-emitting species. The subsequent decay of this molecule to its ground state can be further studied using fluorescence spectroscopy. This technique provides insight into the nature of the emitting species and the factors influencing the emission characteristics.

The final product of the this compound reaction is a type of coelenteramide. The fluorescence properties of coelenteramides are highly sensitive to their molecular environment. nih.govelsevierpure.com Key factors influencing the fluorescence spectrum include the polarity of the solvent, the pH of the medium, and the specific conformation of the molecule. nih.govmdpi.com

Theoretical studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), have shown that the fluorescence of coelenteramide arises from a limited charge transfer process within a planar amide structure. nih.gov However, the initial chemiluminescent state may involve a more significant charge transfer in a non-planar conformation. nih.gov

Experimental findings on various coelenteramide analogues reveal distinct spectral behaviors. For instance, the neutral form of a coelenteramide typically emits light in the blue to violet region of the spectrum. mdpi.com However, under basic conditions, deprotonation of the amide group can occur, leading to a significant red-shift in the emission wavelength. mdpi.com This pH-dependent fluorescence is a critical consideration in biological assays where local pH can vary.

Research Findings: Studies on halogenated coelenteramide analogues, which serve as models for understanding the photophysics, have shown that while different halogen substitutions may not dramatically alter the peak emission wavelength in a given solvent, they can influence the fluorescence quantum yield. mdpi.com This is often attributed to the "heavy-atom effect," which can enhance intersystem crossing and reduce fluorescence efficiency. The emission maximum of these analogues in aqueous solution is often observed around 385 nm, attributed to the neutral form of the molecule. mdpi.com

The table below summarizes the typical fluorescence emission characteristics of coelenteramide by-products under different conditions, based on studies of various analogues.

ConditionEmitter SpeciesTypical Emission Maxima (nm)
Neutral / Aprotic SolventNeutral Coelenteramide~385 - 420
Basic (High pH)Deprotonated Coelenteramide Anion~460

This table is illustrative and based on data from various coelenteramide analogues. Specific values for the this compound by-product may vary.

Determination of Absolute Luminescence Quantum Yields

A critical parameter for any luminescent compound is its quantum yield (Φ), which describes the efficiency of the conversion of absorbed energy into emitted light. For this compound, a notably poor quantum yield is a primary characteristic and a significant driver for the development of chemical derivatives. nih.gov The low light output, combined with rapid decay kinetics, limits its application in sensitive or long-duration BRET assays. nih.gov

The absolute luminescence quantum yield is determined by directly measuring the ratio of the number of photons emitted by a sample to the number of photons absorbed. This contrasts with relative methods, which rely on comparing the sample's fluorescence to that of a well-characterized standard. The absolute method, while more complex, eliminates potential inaccuracies associated with standard samples. bjraylight.comrsc.org

The primary instrument for absolute quantum yield measurement is a spectrometer equipped with an integrating sphere. bjraylight.comrsc.orgedinst.com The integrating sphere is a hollow, spherical cavity with a highly reflective, diffuse inner coating (e.g., magnesium oxide or barium sulfate). It captures nearly all light emitted from the sample, regardless of the direction of emission, ensuring that the detector measures the total photon flux. bjraylight.com

The measurement process involves two key steps:

A "blank" measurement is taken with the cuvette containing only the solvent placed inside the sphere. The instrument measures the scattering of the excitation light.

A "sample" measurement is performed with the this compound solution. The instrument records both the unabsorbed, scattered excitation light and the full emission spectrum of the compound.

By comparing the integrated areas of the excitation peak in the blank and sample measurements, the number of absorbed photons can be calculated. The integrated area of the sample's emission spectrum provides the number of emitted photons. The absolute quantum yield is then calculated from the ratio of these values. edinst.com

Methodological Considerations for Accurate Measurement:

ParameterImportance
Instrument Calibration The spectrometer and detector must be spectrally calibrated to correct for wavelength-dependent variations in sensitivity. edinst.com
Detector Linearity The photon detector must have a linear response across the range of light intensities measured to avoid signal saturation or under-reporting. edinst.com
Reabsorption/Re-emission Corrections may be needed for the reabsorption of emitted light by the sample itself, especially at higher concentrations. bjraylight.com
Excitation Wavelength The chosen excitation wavelength should be in a region of strong absorbance by the sample but should not directly excite impurities.
Solvent Blank A precise blank measurement is crucial for accurately determining the number of photons absorbed by the sample. edinst.com

While a precise absolute luminescence quantum yield for this compound is not widely reported in the literature, its characterization as having a "poor quantum yield" underscores the importance of this analytical measurement in the development of improved BRET substrates. nih.gov Researchers have focused on creating derivatives with protected carbonyl groups to slow down the reaction kinetics, resulting in a more sustained, albeit sometimes less intense, light signal, which can be more practical for imaging. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing Bisdeoxycoelenterazine with high yield and purity?

Methodological Answer:

  • Use a stepwise synthesis approach, monitoring intermediate products via HPLC or LC-MS to ensure reaction completion .
  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration) using factorial design experiments to identify critical variables .
  • Validate purity through NMR spectroscopy and mass spectrometry, comparing results with published spectral libraries .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Employ UV-Vis spectroscopy to confirm the compound’s absorbance profile (e.g., λmax ~340 nm for luciferin analogs) .
  • Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity. Pair with tandem mass spectrometry (MS/MS) for structural confirmation .

Q. How can researchers control for environmental factors (e.g., pH, temperature) affecting this compound stability in luminescence assays?

Methodological Answer:

  • Conduct stability tests under varying conditions using a split-plot experimental design .
  • Pre-equilibrate reagents to assay-specific pH and temperature, and include buffer controls to isolate compound degradation effects .

Q. What are the best practices for standardizing this compound-based bioluminescence assays?

Methodological Answer:

  • Use a calibration curve with known concentrations to establish linear dynamic range .
  • Include internal standards (e.g., recombinant luciferase) to normalize inter-assay variability .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s reactivity in different biological models?

Methodological Answer:

  • Perform meta-analysis of published studies to identify confounding variables (e.g., cell type, oxygen levels) .
  • Replicate experiments using standardized protocols and report effect sizes with 95% confidence intervals to quantify variability .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data .
  • Use mixed-effects models to account for hierarchical data structures (e.g., technical vs. biological replicates) .

Q. How can experimental designs minimize bias in studies evaluating this compound’s pharmacokinetics?

Methodological Answer:

  • Implement randomized block designs to control for animal weight or age variations .
  • Blind researchers to treatment groups during data collection and analysis to reduce observer bias .

Q. What strategies improve reproducibility when integrating this compound with multi-omics workflows?

Methodological Answer:

  • Use orthogonal validation (e.g., RNA-seq and proteomics) to confirm luciferase reporter gene expression .
  • Document all preprocessing steps (e.g., normalization, batch correction) in public repositories like Zenodo .

Q. How can machine learning optimize this compound derivatives for enhanced luminescence intensity?

Methodological Answer:

  • Train QSAR (Quantitative Structure-Activity Relationship) models on existing analogs to predict key structural modifications .
  • Validate predictions via high-throughput screening in cell-free systems .

Q. What ethical and safety considerations are critical when handling this compound in animal studies?

Methodological Answer:

  • Follow ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints .
  • Use fume hoods and personal protective equipment (PPE) during synthesis to mitigate chemical exposure risks .

Data Presentation and Validation

Q. Example Table: Key Variables in this compound Stability Assays

VariableOptimal RangeMeasurement MethodReference
pH7.4–8.2pH meter with temperature compensation
Temperature25°C ± 1°CThermocouple-calibrated incubator
Light ExposureMinimize (<10 lux)Lux meter

Q. Key Considerations :

  • Report raw data alongside normalized values to enhance transparency .
  • Use error bars (SEM or SD) in graphs to depict variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.